Carbaprostacyclin methyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

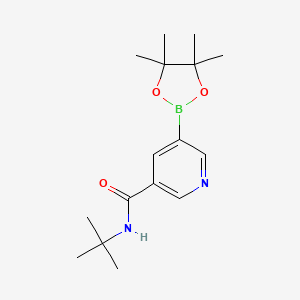

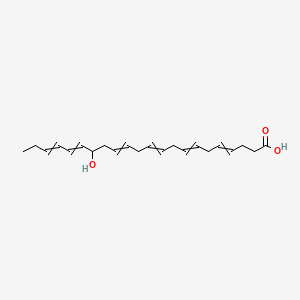

Carbaprostacyclin methyl ester is a methylated derivative of carbaprostacyclin . It is a more lipid-soluble form of carbaprostacyclin, which allows it to more readily enter cells .

Molecular Structure Analysis

The molecular formula of Carbaprostacyclin methyl ester is C22H36O4 . Its IUPAC name is methyl (5E)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoate .Physical And Chemical Properties Analysis

Carbaprostacyclin methyl ester has a molecular weight of 364.5 g/mol . It is soluble in ethanol, DMF, and DMSO .Applications De Recherche Scientifique

Species Differences in Hydrolysis : Minagawa et al. (1995) investigated species differences in the hydrolysis of isocarbacyclin methyl ester in rats, dogs, and humans. They found significant differences in esterase activity among these species, which could have implications for its pharmacokinetics and effectiveness across different organisms (Minagawa, Kohno, Suwa, & Tsuji, 1995).

Anti-Platelet Effects : Inoue et al. (1995) reported that isocarbacyclin methyl ester inhibits platelet aggregation and adhesion in both human and rabbit platelets. This suggests its potential use as an anti-platelet drug, which could be beneficial in preventing thrombosis (Inoue, Aoki, Kitahara, Kiyoki, & Araki, 1995).

Enhancement in Antithrombotic Activity : Mizushima et al. (1987) found that the antithrombotic activity of isocarbacyclin is significantly enhanced when incorporated into lipid microspheres. This suggests its potential as a potent antithrombotic agent for clinical applications (Mizushima, Igarashi, Hoshi, Sim, Cleland, Hayashi, & Goto, 1987).

Neuroprotective Effects : Cui et al. (2006) demonstrated the neuroprotective effects of a prostacyclin receptor ligand related to isocarbacyclin in monkeys subjected to cerebral artery occlusion and reperfusion, indicating potential applications in treating neurological damage due to ischemia (Cui, Takamatsu, Kakiuchi, Ohba, Kataoka, Yokoyama, Onoe, Watanabe, Hosoya, Suzuki, Noyori, Tsukada, & Watanabe, 2006).

Binding Affinities to Receptors : Tanaka et al. (1995) studied the binding affinities of isocarbacyclin methyl ester and its free acid to various prostanoid receptors, providing insights into its mechanism of action and potential therapeutic applications (Tanaka, Kojima, Muramatsu, & Tanabe, 1995).

Mécanisme D'action

Target of Action

Carbaprostacyclin methyl ester is a methylated derivative of the stable prostaglandin I2 (PGI2) analog carbaprostacyclin . It primarily targets the prostacyclin receptor and PPARδ . These receptors play a crucial role in various physiological processes, including vasodilation, inhibition of platelet aggregation, and modulation of inflammation.

Mode of Action

Carbaprostacyclin methyl ester interacts with its targets by activating the prostacyclin receptor and PPARδ . This activation triggers a series of intracellular events, leading to the modulation of various physiological processes. The exact nature of these interactions and the resulting changes are complex and depend on the specific cellular context.

Biochemical Pathways

The activation of the prostacyclin receptor and PPARδ by Carbaprostacyclin methyl ester affects several biochemical pathways. One of the key pathways influenced is the Cyclooxygenase Pathway , which plays a significant role in the production of prostaglandins, thromboxanes, and other eicosanoids. These molecules are involved in various physiological processes, including inflammation, pain perception, and regulation of blood pressure.

Pharmacokinetics

As a methylated derivative of carbaprostacyclin, it is expected to have improved lipid solubility, which may enhance its bioavailability and cellular uptake .

Result of Action

The activation of the prostacyclin receptor and PPARδ by Carbaprostacyclin methyl ester can lead to various molecular and cellular effects. For instance, it can cause vasodilation, inhibit platelet aggregation, and modulate inflammation . These effects can have significant implications for various physiological processes and pathological conditions.

Propriétés

IUPAC Name |

methyl (5E)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36O4/c1-3-4-5-9-18(23)11-12-19-20-14-16(13-17(20)15-21(19)24)8-6-7-10-22(25)26-2/h8,11-12,17-21,23-24H,3-7,9-10,13-15H2,1-2H3/b12-11+,16-8+/t17-,18-,19+,20-,21+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXEFVSUBWWRXMV-MUHPVNSJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)OC)C2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/CCCC(=O)OC)/C2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Carbaprostacyclin methyl ester | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboximidamide](/img/no-structure.png)

![1H,3H-Pyrimido[1,6-C][1,3]oxazine](/img/structure/B593949.png)